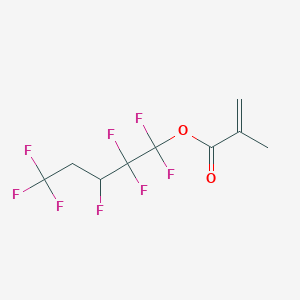

Octafluoro-1-pentyl methacrylate

Description

Significance of Fluorinated Monomers in Polymer Science

Fluorinated monomers are instrumental in the development of advanced polymers due to the unique characteristics imparted by the fluorine atom. The high electronegativity and small atomic radius of fluorine create strong carbon-fluorine (C-F) bonds, which are among the most stable in organic chemistry. nih.govadvanced-emc.com This inherent stability translates to polymers with exceptional properties.

The incorporation of fluorine into a polymer backbone can lead to:

High Thermal Stability: The strength of the C-F bond results in polymers that can withstand high temperatures without degradation. nih.govyoutube.com

Chemical Inertness: Fluoropolymers exhibit remarkable resistance to a wide range of chemicals, including acids, bases, solvents, and oils. advanced-emc.comyoutube.com

Low Surface Energy: This property leads to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). youtube.com

Low Refractive Index: Fluorinated polymers often have low refractive indices, making them suitable for optical applications. researchgate.netresearchgate.net

Enhanced Durability: These polymers are resistant to weathering and UV degradation, making them ideal for outdoor applications. youtube.comfluoropolymers.eu

The synthesis of polymers from fluorinated methacrylate (B99206) monomers offers a versatile and economical route to materials with these advanced properties. researchgate.net The reactivity of the methacrylate group allows for copolymerization with a variety of other monomers, enabling the fine-tuning of the final polymer's characteristics. youtube.comresearchgate.net

Overview of Octafluoro-1-pentyl Methacrylate within the Fluoropolymer Landscape

Within the diverse family of fluorinated monomers, this compound (OFPMA) stands out as a significant contributor to the synthesis of advanced materials. It is a methacrylate monomer featuring a partially fluorinated pentyl ester group. guidechem.comnih.gov This structure provides a balance of fluorinated and hydrocarbon characteristics, influencing its polymerization behavior and the properties of the resulting polymers.

OFPMA can be homopolymerized or copolymerized with other monomers, such as methyl methacrylate (MMA), to create a range of materials with tailored properties. northumbria.ac.ukresearchgate.net The presence of the octafluoropentyl group introduces the characteristic low surface energy and chemical resistance associated with fluoropolymers, while the methacrylate backbone allows for polymerization via conventional methods like free-radical polymerization. youtube.comresearchgate.net

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C9H8F8O2 |

| Molecular Weight | 300.15 g/mol |

| Synonyms | 1H,1H,5H-Octafluoropentyl methacrylate, 1,1,5-Trihydroperfluoroamyl methacrylate |

| Refractive Index | 1.358 |

| Glass Transition Temperature (Tg) | ~36°C |

Data sourced from multiple references. guidechem.comnih.govpolysciences.com

Scope and Research Objectives for this compound-Based Systems

Research into OFPMA-based systems is driven by the goal of developing new materials with enhanced performance for specific applications. The primary research objectives include:

Synthesis and Characterization: Developing efficient methods for the polymerization and copolymerization of OFPMA and thoroughly characterizing the resulting polymers' chemical structure, molecular weight, and thermal properties. researchgate.net

Property-Structure Relationship: Investigating how the incorporation of OFPMA into polymer chains influences surface properties, such as hydrophobicity and oleophobicity, as well as bulk properties like thermal stability and mechanical strength. northumbria.ac.uk

Application-Specific Performance: Evaluating the performance of OFPMA-based polymers in targeted applications. This includes their use in creating superhydrophobic coatings, modifying the surface of other materials to improve their properties, and developing core-shell latex particles with enhanced water resistance and thermal stability. northumbria.ac.uk

For instance, studies have explored the use of OFPMA in the synthesis of core-shell polyacrylate latex particles through emulsion polymerization. northumbria.ac.uk The inclusion of OFPMA in the shell of these particles has been shown to improve the water resistance and thermal stability of the resulting latex film. northumbria.ac.uk Another area of investigation is the copolymerization of OFPMA with monomers like methyl methacrylate (MMA) in supercritical carbon dioxide, which offers an environmentally friendly alternative to traditional organic solvents. researchgate.net The focus of such research is to understand the phase behavior and characteristics of these copolymers to optimize their synthesis and performance. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F8O2 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

1,1,2,2,3,5,5,5-octafluoropentyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H8F8O2/c1-4(2)6(18)19-9(16,17)8(14,15)5(10)3-7(11,12)13/h5H,1,3H2,2H3 |

InChI Key |

PEQYJNRWYVMXTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC(C(C(CC(F)(F)F)F)(F)F)(F)F |

Origin of Product |

United States |

Monomer Synthesis and Precursors

Synthetic Pathways for Octafluoro-1-pentyl Methacrylate (B99206)

Two principal synthetic routes are employed for the production of Octafluoro-1-pentyl methacrylate: direct esterification and transesterification.

Direct Esterification: This classic approach involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol with methacrylic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible. To drive the reaction towards the product, water, a byproduct, is continuously removed from the reaction mixture, often through azeotropic distillation. pdx.edu

A variation of this method, which can offer higher yields and milder reaction conditions, is the acylation of the fluorinated alcohol with a more reactive derivative of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride . This reaction is often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid or methacrylic acid byproduct.

Transesterification: This pathway offers an alternative, particularly in industrial settings. It involves the reaction of an alkyl methacrylate, most commonly methyl methacrylate (MMA) , with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. chempedia.info The reaction is driven to completion by removing the low-boiling alcohol byproduct (methanol in the case of MMA) via distillation. google.com A variety of catalysts can be used, including acids, bases, and organometallic compounds like dialkyltin oxides or titanium alkoxides. chempedia.info The use of nearly neutral catalysts, such as certain transition metal compounds, can be advantageous as it allows for greater tolerance of sensitive functional groups. chempedia.info

The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to maximize yield and purity include:

Temperature: Transesterification reactions are typically conducted at temperatures ranging from 60°C to 140°C. google.com

Catalyst: The choice and concentration of the catalyst are critical. For transesterification, catalysts like lithium hydroxide, lithium carbonate, or mixed salt systems (e.g., potassium carbonate and potassium chloride) have been explored. google.comsigmaaldrich.com In some processes, the catalyst is introduced gradually to maintain optimal reaction rates. sigmaaldrich.com

Reactant Ratio: An excess of one reactant, often the less expensive or more easily removed one (like methyl methacrylate), is commonly used to shift the equilibrium towards the product.

Byproduct Removal: Efficient removal of the byproduct (water in esterification, or a low-boiling alcohol in transesterification) is crucial for achieving high conversion. Azeotropic distillation is a common technique. google.com

Inhibitors: To prevent the premature polymerization of the methacrylate monomer during synthesis and purification, a polymerization inhibitor is essential. Hydroquinone monomethyl ether (MEHQ) is frequently added for this purpose. sigmaaldrich.com

Table 1: General Parameters for this compound Synthesis

| Parameter | Direct Esterification | Transesterification |

| Precursors | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, Methacrylic Acid (or derivative) | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, Methyl Methacrylate |

| Catalysts | Strong acids (e.g., H₂SO₄, p-TsOH) | Acids, bases (e.g., LiOH), organometallics (e.g., dialkyltin oxides) chempedia.infosigmaaldrich.com |

| Temperature | Varies, often elevated | 60°C - 140°C google.com |

| Key Strategy | Continuous removal of water | Continuous removal of methanol (B129727) google.com |

| Inhibitor | MEHQ or similar | MEHQ or similar sigmaaldrich.com |

The other key precursor, methacrylic acid or its esters like methyl methacrylate, are large-scale industrial commodity chemicals, making them readily available for the synthesis.

Scaling up the production of this compound from laboratory to industrial scale presents several challenges. The handling of corrosive catalysts like strong acids requires specialized equipment. Furthermore, the purification of the final monomer to the high degree required for polymerization applications necessitates efficient distillation or chromatographic techniques.

For transesterification processes, the efficient removal of the alcohol byproduct is a key factor in reactor design and process control on a large scale. google.com The management of polymerization inhibitors is also critical to prevent product loss and ensure safety during large-scale production and storage. The viscosity of highly fluorinated methacrylates can also be a factor in the design of processing equipment.

Purity Assessment and Monomer Characterization Techniques

Ensuring the high purity of this compound is crucial for its subsequent polymerization and the performance of the resulting polymer. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment:

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for determining the purity of the monomer and quantifying any residual starting materials or byproducts. regulations.gov GC with a flame ionization detector (GC-FID) is often used for quantitative analysis, while GC-MS provides identification of the separated components based on their mass spectra. regulations.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity analysis, particularly for less volatile impurities. regulations.gov

Monomer Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are indispensable for confirming the chemical structure of the synthesized monomer. ¹H NMR verifies the presence and structure of the methacrylate group, while ¹⁹F NMR confirms the structure of the octafluoropentyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups in the molecule. Key vibrational bands for methacrylates include the C=O stretching of the ester group (around 1730 cm⁻¹) and the C=C stretching of the vinyl group (around 1636 cm⁻¹). plos.orgspectroscopyonline.com

Table 2: Key Characterization Data for Methacrylate Monomers

| Technique | Characteristic Signals/Bands |

| ¹H NMR | Signals for vinyl protons (CH₂=C), methyl protons (-CH₃), and methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-). |

| ¹⁹F NMR | Multiple signals corresponding to the different fluorine environments in the octafluoropentyl chain. |

| FTIR | C=O stretch (ester): ~1730 cm⁻¹ C=C stretch (vinyl): ~1636 cm⁻¹ C-O-C stretch (ester): ~1140-1200 cm⁻¹ plos.orgspectroscopyonline.com |

| GC-MS | A primary peak corresponding to the molecular weight of the monomer, with potential smaller peaks for impurities. |

Polymerization Methodologies and Mechanisms

Free Radical Polymerization of Octafluoro-1-pentyl Methacrylate (B99206)

Conventional free radical polymerization is a common method for synthesizing random copolymers from fluorinated (meth)acrylates. researchgate.net This process, like that of other vinyl monomers, proceeds through the fundamental steps of initiation, propagation, and termination. fujifilm.com

Initiation: The polymerization process is initiated by the generation of free radicals from an initiator molecule. fujifilm.com Commonly used initiators for methacrylate polymerization are azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. fujifilm.com These initiators decompose upon heating or UV irradiation to form primary radicals. youtube.com The resulting radical then adds across the carbon-carbon double bond of the octafluoro-1-pentyl methacrylate monomer, forming a new, monomer-based radical and initiating the polymer chain. fujifilm.com

The general initiation steps are as follows:

Initiator Decomposition: An initiator molecule (I) decomposes to form two primary radicals (R•).

Chain Initiation: The primary radical (R•) attacks a monomer molecule (M) to form a propagating radical (RM•). youtube.com

Propagation: The newly formed monomer radical attacks another monomer molecule, and this process repeats, rapidly extending the polymer chain. fujifilm.com The reactivity of the propagating radical is primarily influenced by the terminal monomer unit. cmu.edu For fluorinated methacrylates, the bulky and highly electronegative octafluoro-1-pentyl group can exert steric and electronic effects on the propagation step. The strong carbon-fluorine bonds contribute to the high chemical resistance and thermal stability of the resulting polymer. youtube.com In the copolymerization of methyl methacrylate (MMA) with 2-perfluorooctyl ethyl methacrylate, a structurally similar fluorinated monomer, the reactivity ratio of the fluorinated methacrylate was found to be higher than that of MMA. dergipark.org.tr

The propagation reaction can be represented as: RM• + n(M) → RM(n)•

Termination: The growth of a polymer chain is terminated when two propagating radicals react with each other. This can occur through two primary mechanisms:

Combination (or Coupling): Two radical chains join to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

For methacrylates like methyl methacrylate, termination occurs predominantly through disproportionation. researchgate.netnih.gov The bulky fluorinated side chain in this compound might further favor disproportionation due to steric hindrance that would oppose the coupling of two large polymer chains.

Rp = kp[M][M•]

where:

kp is the propagation rate coefficient.

[M] is the monomer concentration.

[M•] is the total concentration of propagating radicals.

For the polymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid, a functionalized methacrylate, in the presence of AIBN, the reaction order with respect to the monomer concentration was found to be slightly above 1, and with respect to the initiator concentration, it was approximately 0.5. researchgate.netnih.gov This is consistent with the classical model for free radical polymerization where termination is a bimolecular process. researchgate.netnih.gov Studies on n-pentyl methacrylate have determined propagation rate coefficients (kp) over a range of temperatures using pulsed-laser polymerization. d-nb.info It is generally observed that for alkyl methacrylates, kp increases with the length of the alkyl side chain. d-nb.info

A computational study on the copolymerization kinetics of methyl methacrylate with 2-perfluorooctyl ethyl methacrylate indicated that the reaction conditions lead to a random polymer structure due to differing rate constants in self- and cross-propagation. dergipark.org.tr

The choice of initiator system and reaction parameters significantly impacts the polymerization rate, the final polymer's molecular weight, and its properties.

Initiator Concentration: Increasing the initiator concentration generally leads to a higher rate of polymerization because more primary radicals are generated, resulting in a higher concentration of propagating chains. nih.gov However, this also leads to the formation of shorter polymer chains and a lower average molecular weight, as the likelihood of termination events increases. researchgate.netnih.gov In studies of methacrylate bone cement, increasing the concentration of the benzoyl peroxide (BPO) initiator resulted in an increased polymerization rate and a shorter curing time. nih.gov

Solvent: The choice of solvent can influence polymerization kinetics. For fluorinated methacrylates, solvents like trifluorotoluene are often used. fluorine1.ru The solvent can affect monomer and polymer solubility, as well as the conformation of the growing polymer chain, which in turn can influence propagation and termination rates.

Controlled/Living Radical Polymerization Approaches

To synthesize well-defined polymers with controlled molecular weight, low dispersity, and specific architectures, controlled/living radical polymerization (CLRP) techniques are employed. researchgate.net For fluorinated methacrylates, the most relevant CLRP methods are Reversible-Addition Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). fluorine1.ru

Reversible-Addition Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CLRP method suitable for a wide range of monomers, including fluorinated methacrylates. fluorine1.ru It allows for excellent control over the polymer architecture by introducing a RAFT agent, typically a thiocarbonylthio compound, into a conventional free-radical polymerization system. fujifilm.com

The RAFT mechanism involves a series of reversible addition-fragmentation steps, where the growing polymer radical adds to the RAFT agent. This establishes an equilibrium between active (propagating) radicals and dormant polymer chains (macro-RAFT agents), which allows all chains to grow at a similar rate. fujifilm.com

Key components in RAFT polymerization of a monomer like this compound would be:

Monomer: this compound

Initiator: A standard radical initiator (e.g., AIBN)

RAFT Agent: A suitable thiocarbonylthio compound (e.g., a dithiobenzoate or trithiocarbonate)

Studies on the RAFT polymerization of other fluorinated methacrylates, such as pentafluorophenyl methacrylate (PFPMA), have demonstrated the successful synthesis of polymers with low polydispersity (Đ < 1.2) and controlled molecular weights. researchgate.net The selection of the RAFT agent is crucial and depends on the reactivity of the monomer. fluorine1.ru For methacrylates, RAFT agents with a tertiary leaving group are often effective. researchgate.net

The general conditions for RAFT polymerization involve heating the monomer, initiator, and RAFT agent in a suitable solvent. youtube.com The reaction must be deoxygenated as oxygen can quench the radicals. youtube.com

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CLRP technique that uses a transition metal complex (e.g., copper-based) as a catalyst to establish a dynamic equilibrium between active, propagating radicals and dormant species. fujifilm.com The dormant species is a polymer chain with a terminal halogen atom (e.g., bromine or chlorine), which can be reversibly activated by the transition metal complex. cmu.edu

A typical ATRP system for a monomer like this compound would consist of:

Monomer: this compound

Initiator: An alkyl halide (e.g., ethyl α-bromoisobutyrate)

Catalyst: A transition metal salt (e.g., Cu(I)Br)

Ligand: A nitrogen-based ligand (e.g., PMDETA or bipyridine) to solubilize the metal salt and tune its reactivity.

While specific ATRP studies on this compound are not prominent, ATRP has been successfully applied to a wide variety of other methacrylates, including methyl methacrylate (MMA), butyl methacrylate, and 2-hydroxyethyl methacrylate (HEMA). cmu.edu For instance, the ATRP of MMA using a CuBr/PMDETA catalyst system at 90°C yields well-defined polymers with molecular weights close to the theoretical values and narrow molecular weight distributions. cmu.edu The polymerization of azido-bearing methacrylates via ATRP showed that lowering the reaction temperature could improve control and reduce side reactions. nih.gov This suggests that optimizing temperature would be crucial for the successful ATRP of this compound as well.

Anionic Polymerization Reactivity and Mechanisms

Anionic polymerization is another powerful technique for the synthesis of well-defined polymers from methacrylates. It is a chain-growth polymerization that involves anionic propagating species. For methacrylates, the active center is typically a carbanion located at the α-carbon of the last added monomer unit.

The anionic polymerization of methacrylates, including this compound, is known to be sensitive to reaction conditions. Side reactions, such as the attack of the initiator or the propagating anion on the carbonyl group of the monomer or the polymer, can occur. These side reactions can lead to termination or chain transfer, broadening the molecular weight distribution and affecting the living nature of the polymerization. cmu.edu

To achieve a controlled, living anionic polymerization of methacrylates, several strategies are employed:

Use of Bulky Initiators: Initiators with bulky substituents, such as 1,1-diphenylhexyllithium (DPHL), are often used to minimize side reactions by sterically hindering the attack on the carbonyl group. researchgate.net

Addition of Ligands: The addition of salts like lithium chloride (LiCl) or organoaluminum compounds can modify the reactivity of the propagating species. LiCl can break up aggregates of the initiator and the living chain ends, leading to a more controlled polymerization.

Low Temperatures: Conducting the polymerization at low temperatures, typically -78 °C, is crucial to suppress the rate of side reactions relative to the rate of propagation. aston.ac.uk

Fluorinated methacrylates, due to the electron-withdrawing nature of the fluoroalkyl group, can exhibit higher reactivity in anionic polymerization compared to their non-fluorinated counterparts like methyl methacrylate (MMA). This enhanced reactivity can be beneficial for achieving high monomer conversion but also necessitates careful control of the reaction conditions to prevent uncontrolled polymerization and side reactions.

The living nature of the anionic polymerization of fluorinated methacrylates allows for the synthesis of block copolymers with well-defined architectures. For instance, a polystyryl lithium macroinitiator can be used to initiate the polymerization of this compound to form a polystyrene-b-poly(this compound) block copolymer.

Table 2: Representative Data for Anionic Polymerization of a Fluorinated Methacrylate

| Entry | Initiator | Additive | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | s-BuLi | LiCl | THF | -78 | 2 | >95 | 15,000 | 1.15 |

| 2 | DPHL | - | THF | -78 | 1 | >98 | 22,000 | 1.10 |

| 3 | n-BuLi | Al(i-Bu)₃ | Toluene | -78 | 3 | 90 | 18,500 | 1.25 |

Note: This table provides representative data based on typical outcomes for the anionic polymerization of fluorinated methacrylates under controlled conditions. Specific experimental results for this compound may vary.

Copolymerization Strategies and Architectural Control

Copolymerization of Octafluoro-1-pentyl Methacrylate (B99206) with Hydrocarbon Monomers

The copolymerization of OFPMA with conventional, non-fluorinated (hydrocarbon) monomers is a primary strategy for tailoring material properties. This approach allows for the creation of copolymers with a spectrum of properties ranging between those of the respective homopolymers.

Copolymerization with Methyl Methacrylate (MMA)

The copolymerization of Octafluoro-1-pentyl methacrylate (OFPMA) with Methyl Methacrylate (MMA) has been explored as a method to create fluorinated copolymers. One notable approach involves synthesizing poly(methyl methacrylate-co-octafluoropentyl methacrylate) [P(MMA-co-OFPMA)] using supercritical dispersion polymerization in carbon dioxide (scCO₂), which avoids the use of traditional organic solvents. uni-bayreuth.de The resulting copolymers are characterized by their molecular weight and thermal properties, which are influenced by the molar ratio of the monomers in the feed. uni-bayreuth.de

For instance, studies have prepared P(MMA-co-OFPMA) with varied mole ratios of MMA to OFPMA. The characterization of these copolymers includes determining their weight average molecular weight (Mw) and analyzing their thermal behavior. uni-bayreuth.de

Table 1: Example of P(MMA-co-OFPMA) Synthesis Conditions

| Parameter | Description | Reference |

|---|---|---|

| Monomers | Methyl Methacrylate (MMA), this compound (OFPMA) | uni-bayreuth.de |

| Polymerization Method | Supercritical Dispersion Polymerization | uni-bayreuth.de |

| Reaction Medium | Supercritical Carbon Dioxide (scCO₂) | uni-bayreuth.de |

| Initiator | AIBN (2,2'-Azobisisobutyronitrile) | uni-bayreuth.de |

| Characterization | Molecular Weight (Mw), Thermal Analysis, Particle Size and Shape | uni-bayreuth.de |

Copolymerization with 2-Hydroxyethyl Methacrylate (HEMA)

The incorporation of 2-Hydroxyethyl Methacrylate (HEMA) into a polymer chain introduces hydrophilic hydroxyl groups, which can enhance properties like water absorption and biocompatibility. While the copolymerization of HEMA with other methacrylates is well-documented, specific research detailing the copolymerization of OFPMA with HEMA is not extensively covered in the available literature. nih.govresearchgate.netresearchgate.net Generally, such a copolymerization would be expected to yield an amphiphilic material, combining the hydrophobic-lipophobic nature of the OFPMA segments with the hydrophilic nature of the HEMA units. The properties of the final copolymer would be highly dependent on the monomer feed ratio and the resulting copolymer composition.

Copolymerization with Butyl Acrylate (B77674) (BA) and N-butyl Methacrylate (nBuMA)

Copolymerization with monomers like Butyl Acrylate (BA) and n-Butyl Methacrylate (nBuMA) is a common strategy to impart flexibility and lower the glass transition temperature (Tg) of materials. gantrade.com The copolymerization of MMA with BA is a well-established industrial process. nih.govnsf.gov While direct studies on the copolymerization of OFPMA with BA or nBuMA are not prominent in the searched literature, it is chemically feasible via standard radical polymerization techniques. Such copolymers would be of interest for applications requiring durable, flexible, and low-surface-energy coatings. The bulky fluorinated side chain of OFPMA and the flexible alkyl chains of BA and nBuMA would lead to complex effects on the final polymer's thermal and mechanical properties.

Investigation of Monomer Reactivity Ratios and Sequence Distribution

The performance of a copolymer is critically dependent on the arrangement of monomer units along the polymer chain, which is governed by the monomer reactivity ratios (r₁ and r₂). These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. rsc.org

The determination of reactivity ratios is crucial for predicting the copolymer composition and sequence distribution for a given monomer feed. researchgate.net Methods such as those proposed by Fineman-Ross and Kelen-Tüdös are traditionally used to calculate these values from experimental data obtained at low monomer conversion.

Table 2: Interpretation of Monomer Reactivity Ratios (r₁ and r₂)

| Condition | Copolymer Type | Monomer Sequence |

|---|---|---|

| r₁ > 1, r₂ < 1 | - | Tends toward blocks of monomer 1 |

| r₁ < 1, r₂ > 1 | - | Tends toward blocks of monomer 2 |

| r₁ ≈ r₂ ≈ 1 | Ideal Random | Random distribution |

| r₁ ≈ r₂ ≈ 0 | Alternating | Alternating sequence |

Synthesis of Advanced Polymer Architectures

Beyond simple linear copolymers, controlling the polymerization process allows for the creation of more complex and functional polymer architectures.

Fabrication of Random Copolymers

Random copolymers are synthesized by allowing monomers to polymerize in a manner where the sequence of monomer units is statistically distributed along the chain. This is often the result when copolymerization is carried out in a one-step process. rsc.org The synthesis of amphiphilic random copolymers containing fluorinated segments has been achieved using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org This method allows for good control over molecular weight and dispersity.

For example, amphiphilic/fluorous random copolymers have been synthesized by copolymerizing a poly(ethylene glycol) (PEG) methyl ether methacrylate with a perfluorinated alkane methacrylate. rsc.org These copolymers, soluble in water, can self-assemble into nanostructures with perfluorinated compartments due to the strong fluorous interactions. rsc.org A similar strategy could be employed using OFPMA to create novel, functional random copolymers with tunable properties for a variety of applications. nih.govnottingham.ac.uk

Development of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains or "blocks." The synthesis of well-defined block copolymers containing a fluorinated methacrylate block, such as poly(this compound) (POFPMA), is most effectively achieved through reversible-deactivation radical polymerization (RDRP) techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. kpi.uafluorine1.ru These methods allow for the sequential addition of different monomers in a controlled manner. kpi.ua

The most common strategy involves a two-step process:

Synthesis of a Macroinitiator/Macro-CTA: A non-fluorinated monomer, such as Methyl Methacrylate (MMA), is polymerized using ATRP or RAFT to create a homopolymer with a reactive end-group. rsc.org This polymer is referred to as a macroinitiator (in ATRP) or a macro-chain transfer agent (macro-CTA in RAFT).

Chain Extension with OFPMA: The purified macroinitiator is then used to initiate the polymerization of this compound. kpi.ua This second step grows the POFPMA block from the end of the first block, resulting in a diblock copolymer, for example, poly(methyl methacrylate)-b-poly(this compound).

This sequential approach allows for precise control over the length of each block, which is critical for controlling the final properties and morphology of the material. cambridge.org The formation of the block copolymer can be confirmed by techniques like size-exclusion chromatography (SEC), which shows a clear shift to higher molecular weight after the second polymerization step, and by nuclear magnetic resonance (NMR) spectroscopy. kpi.uaepa.gov

Table 1: Representative Synthesis of a Poly(Methyl Methacrylate)-b-Poly(this compound) Diblock Copolymer via RAFT Polymerization

| Step | Reactants & Conditions | Purpose | Expected Outcome |

| 1: PMMA Macro-CTA Synthesis | Monomer: Methyl Methacrylate (MMA)RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acidInitiator: AIBNSolvent: TolueneTemperature: 70°C | To synthesize a PMMA chain with a reactive trithiocarbonate (B1256668) end-group. | PMMA Macro-CTAMolar Mass (Mₙ): ~10,000 g/mol Dispersity (Đ): < 1.20 |

| 2: Block Copolymerization | Macro-CTA: PMMA from Step 1Monomer: this compound (OFPMA)Initiator: AIBNSolvent: TolueneTemperature: 70°C | To grow the POFPMA block from the end of the PMMA macro-CTA. | PMMA-b-POFPMA Diblock CopolymerMolar Mass (Mₙ): ~25,000 g/mol Dispersity (Đ): < 1.30 |

Graft Copolymer Synthesis

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. The "grafting-from" technique is a powerful and widely used method for synthesizing graft copolymers with high graft density and well-controlled side chain lengths. mdpi.com

The "grafting-from" approach for synthesizing a graft copolymer with a non-fluorinated backbone and POFPMA side chains typically involves three stages:

Backbone Synthesis: A polymer backbone is synthesized with pendant functional groups that can be converted into initiation sites. For example, a random copolymer of methyl methacrylate and 2-hydroxyethyl methacrylate (HEMA) can be prepared.

Macroinitiator Formation: The pendant functional groups on the backbone are chemically modified to become active initiators for a controlled polymerization process. The hydroxyl groups of the HEMA units, for instance, can be esterified with 2-bromoisobutyryl bromide to create ATRP initiating sites along the polymer chain. nih.gov

Grafting-From Polymerization: The multifunctional macroinitiator is then used to initiate the polymerization of this compound. This causes multiple POFPMA chains to grow simultaneously from the main backbone, resulting in a well-defined graft copolymer architecture. google.com

This method allows for the synthesis of complex architectures like bottle-brush copolymers where the high density of fluorinated grafts can lead to unique solution and solid-state properties. mdpi.com

Table 2: Representative "Grafting-From" Synthesis of a Graft Copolymer via ATRP

| Step | Reactants & Conditions | Purpose | Expected Outcome |

| 1: Backbone Synthesis | Monomers: Methyl Methacrylate (MMA) & 2-Hydroxyethyl Methacrylate (HEMA)Initiator: AIBN (Free Radical Polymerization) | To create a random copolymer backbone with pendant hydroxyl groups. | P(MMA-co-HEMA)Mₙ: ~30,000 g/mol HEMA content: 15 mol% |

| 2: Macroinitiator Formation | Polymer: P(MMA-co-HEMA) from Step 1Reagent: 2-Bromoisobutyryl BromideBase: TriethylamineSolvent: THF | To convert the pendant hydroxyl groups into ATRP initiating sites. | P(MMA-co-HEMA-BiB) Macroinitiator |

| 3: Grafting Polymerization | Macroinitiator: From Step 2Monomer: this compound (OFPMA)Catalyst System: Cu(I)Br / PMDETASolvent: Anisole | To grow POFPMA grafts from the backbone via ATRP. | P(MMA-co-HEMA)-g-POFPMAHigh Molar MassWell-defined graft structure |

Control over Molecular Weight and Polydispersity in Copolymerization

The ability to control molecular weight and achieve a narrow molecular weight distribution (low polydispersity) is a defining feature of RDRP techniques, which are essential for creating the advanced architectures described above. fluorine1.ru Unlike conventional free-radical polymerization, which suffers from rapid and irreversible termination reactions, RDRP methods establish a dynamic equilibrium between a small number of active, propagating radical chains and a large population of dormant species.

This equilibrium minimizes the concentration of active radicals at any given time, significantly suppressing termination reactions. As a result, polymer chains grow at a similar rate, which leads to two key outcomes:

Predictable Molecular Weight: The number-average molecular weight (Mₙ) of the resulting polymer is directly proportional to the ratio of the initial monomer concentration ([M]₀) to the concentration of the chain transfer agent ([CTA]₀) or initiator ([I]₀). This allows the final chain length to be predetermined by adjusting the stoichiometry of the reaction. rsc.org

Low Polydispersity (Đ): Because all chains grow simultaneously and termination is limited, the resulting polymers have very similar lengths. This is quantified by the polydispersity index (Đ), which is the ratio of the weight-average molecular weight (Mₒ) to the number-average molecular weight (Mₙ). For controlled polymerizations, Đ values are typically below 1.5, and often as low as 1.1, indicating a very uniform set of polymer chains. nih.govnih.gov

Methods like RAFT are particularly versatile as they are compatible with a wide range of functional monomers, including fluorinated methacrylates, under relatively mild conditions. fluorine1.ru By carefully selecting the RAFT agent and controlling reaction parameters, it is possible to synthesize OFPMA-containing copolymers with precisely targeted molecular weights and narrow distributions. rsc.org

Table 3: Effect of Monomer-to-CTA Ratio on Molecular Weight in a Controlled RAFT Polymerization of OFPMA

| Experiment | [OFPMA]₀ : [CTA]₀ Ratio | Monomer Conversion (%) | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | Polydispersity (Đ) |

| A | 50 : 1 | 95 | 14,250 | 14,800 | 1.18 |

| B | 100 : 1 | 92 | 27,600 | 28,500 | 1.21 |

| C | 200 : 1 | 90 | 54,000 | 55,200 | 1.25 |

Note: Data are representative and illustrate the principle of molecular weight control. Theoretical Mₙ is calculated as ([M]₀/[CTA]₀) × Mₘₒₙₒₘₑᵣ × conversion + Mₑₙd₋gᵣₒᵤₚ.

Advanced Characterization Techniques for Octafluoro 1 Pentyl Methacrylate Polymers

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the chemical structure and functional groups present in poly(octafluoro-1-pentyl methacrylate) (POFPMA).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of POFPMA. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are employed to confirm the polymer's structure and assess its purity. huji.ac.ilaiinmr.com

¹H NMR: In the ¹H NMR spectrum of POFPMA, characteristic signals corresponding to the protons in the methacrylate (B99206) backbone are observed. The chemical shifts of the methyl (CH₃) and methylene (B1212753) (CH₂) groups provide confirmation of the polymer structure. For instance, in a related polymer, poly(methyl methacrylate) (PMMA), the ¹H NMR spectrum shows distinct peaks for the methyl and methylene protons. researchgate.net

¹⁹F NMR: ¹⁹F NMR is particularly valuable for analyzing fluorinated polymers like POFPMA due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts, which allows for detailed structural interpretation. huji.ac.il The spectrum of POFPMA would exhibit signals corresponding to the different fluorine environments within the octafluoropentyl side chain (-CH₂-(CF₂)₄-H). The distinct chemical shifts and coupling patterns of the fluorine atoms provide unambiguous evidence of the side-chain structure and can be used to identify any structural isomers or impurities. huji.ac.ilaiinmr.comarkat-usa.org

A representative analysis of related fluorinated compounds demonstrates the power of ¹⁹F NMR in distinguishing different fluorine environments. arkat-usa.org For example, in the ¹⁹F NMR spectrum of pentafluorophenyl acrylate (B77674) (PFPA), three distinct signals are observed, corresponding to the three different types of aromatic fluorine environments. arkat-usa.org

Table 1: Predicted NMR Data for Monomeric this compound

| Spectrum Type | Prediction Availability |

|---|---|

| ¹³C NMR | Predicted |

| ¹H NMR | Predicted |

Data sourced from Guidechem guidechem.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a polymer. zendy.iowiley.com In the FT-IR spectrum of POFPMA, characteristic absorption bands confirm the presence of the methacrylate and fluorinated alkyl groups.

Key characteristic peaks in the FT-IR spectrum of a methacrylate polymer like POFPMA would include:

A strong absorption band around 1730 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) in the ester functionality. zendy.iospectroscopyonline.com

Bands in the region of 1100-1300 cm⁻¹ are attributed to the C-O-C stretching vibrations of the ester group. spectroscopyonline.com

Strong absorption bands in the region of 1100-1200 cm⁻¹ are characteristic of C-F stretching vibrations, confirming the presence of the fluorinated side chain.

Studies on similar polymers like poly(methyl methacrylate) (PMMA) show a prominent C=O stretch at approximately 1730 cm⁻¹ and C-C-O and O-C-C stretches around 1191 cm⁻¹ and 1149 cm⁻¹, respectively. spectroscopyonline.com The presence and position of these bands in the spectrum of POFPMA provide qualitative confirmation of its chemical structure. researchgate.net

Chromatographic Analysis of Polymer Molecular Architecture

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which significantly influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of POFPMA. unt.educhromatographyonline.com This method separates polymer molecules based on their hydrodynamic volume in solution. unt.edutoray-research.co.jp

The process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. unt.edu Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the gel. unt.edu By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the POFPMA sample can be determined. chromatographyonline.com The resulting chromatogram provides data to calculate Mn, Mw, and PDI, which are critical parameters for quality control and for understanding the relationship between polymerization conditions and the final polymer properties. chromatographyonline.comlcms.cz The PDI value indicates the breadth of the molecular weight distribution. unt.edu

Table 2: Typical GPC/SEC Analysis Parameters

| Parameter | Description |

|---|---|

| Technique | Gel Permeation Chromatography / Size Exclusion Chromatography |

| Principle | Separation based on hydrodynamic volume |

| Information Obtained | Mn, Mw, PDI, Molecular Weight Distribution |

| Common Solvents | Tetrahydrofuran (THF), Chloroform, Toluene |

Data compiled from multiple sources. unt.educhromatographyonline.com

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. For semi-crystalline polymers, XRD patterns can provide information about the degree of crystallinity, the size and perfection of the crystalline domains, and the arrangement of polymer chains.

For POFPMA, XRD analysis would reveal whether the polymer is amorphous or possesses some degree of crystallinity. An amorphous polymer will produce a broad halo in the XRD pattern, while a semi-crystalline polymer will show sharp diffraction peaks superimposed on the amorphous halo. researchgate.netresearchgate.net The positions and intensities of these peaks can be used to identify the crystalline structure. The degree of crystallinity can significantly impact the mechanical and thermal properties of the polymer. For example, studies on poly(lactic acid) (PLA) have shown a distinct peak at a 2θ value of approximately 16.5°, which corresponds to its degree of crystallinity. researchgate.net

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the weight percentage of the constituent elements (carbon, hydrogen, oxygen, and fluorine) in the POFPMA polymer. This analysis is crucial for verifying the empirical formula of the polymer repeating unit and for confirming its purity.

The experimentally determined elemental composition is compared with the theoretical values calculated from the chemical formula of the this compound monomer (C₉H₈F₈O₂). guidechem.com A close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis of the desired polymer and the absence of significant impurities.

Table 3: Theoretical Elemental Composition of this compound Monomer

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 36.01% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 2.69% |

| Fluorine | F | 19.00 | 8 | 152.00 | 50.64% |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.66% |

| Total | 300.17 | 100.00% |

Calculated based on molecular formula C₉H₈F₈O₂. guidechem.com

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Poly(methyl methacrylate) |

| Pentafluorophenyl acrylate |

| Poly(lactic acid) |

| Tetrahydrofuran |

| Chloroform |

| Toluene |

| Carbon |

| Hydrogen |

| Oxygen |

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For this compound polymers, these methods reveal key data on glass transition, melting behavior, and thermal decomposition, which are crucial for determining their processing parameters and service temperature limits.

Differential Scanning Calorimetry (DSC) for Investigating Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of a polymer by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides critical information about the glass transition temperature (Tg), which is a characteristic property of the amorphous regions of a polymer.

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state as the temperature is increased. For the monomer 1H,1H,5H-Octafluoropentyl methacrylate, a glass transition temperature (Tg) of approximately 36°C has been noted, although this value is for the monomer and not the resulting polymer. polysciences.com The Tg of the polymer itself is influenced by factors such as molecular weight, chain flexibility, and intermolecular forces. The presence of the fluorinated side chain in poly(this compound) significantly affects its thermal properties.

DSC thermograms of fluorinated methacrylate polymers can reveal a single or multiple thermal transitions depending on the polymer's specific structure and morphology. The heat flow versus temperature plot generated by DSC allows for the precise determination of the Tg, observed as a step change in the baseline of the thermogram.

Table 1: Illustrative DSC Data for a Hypothetical Poly(this compound) Sample

| Thermal Transition | Temperature (°C) |

| Glass Transition (Tg) | Value not available in search results |

| Melting Temperature (Tm) | Value not available in search results |

| Crystallization Temperature (Tc) | Value not available in search results |

Thermogravimetric Analysis (TGA) for Examining Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of a polymer and for studying its decomposition kinetics. The resulting TGA curve plots the mass of the sample against temperature, providing a clear profile of the degradation process.

For poly(this compound), TGA is employed to understand how the polymer decomposes upon heating. The analysis can identify the onset temperature of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at the end of the analysis. The degradation of poly(alkyl methacrylates) typically involves random main-chain scission, with the primary degradation products being the corresponding monomers. polychemistry.com

The TGA thermogram for a fluorinated polymer like poly(this compound) would be expected to show high thermal stability due to the strong carbon-fluorine bonds. The analysis would reveal the temperature at which significant weight loss begins, indicating the limit of the material's thermal stability. The derivative of the TGA curve (DTG curve) highlights the temperatures at which the rate of weight loss is at its maximum.

Table 2: Illustrative TGA Data for a Hypothetical Poly(this compound) Sample

| Degradation Parameter | Temperature (°C) | Weight Loss (%) |

| Onset of Decomposition (Tonset) | Value not available in search results | 5 |

| Temperature at 10% Weight Loss (T10) | Value not available in search results | 10 |

| Temperature at 50% Weight Loss (T50) | Value not available in search results | 50 |

| Peak Decomposition Temperature (Tpeak) | Value not available in search results | - |

| Final Residue at 600°C | - | Value not available in search results |

Structure Property Relationship Studies Methodological Focus

Investigation of Fluorine Content Influence on Polymer Performance

The incorporation of fluorine into methacrylate (B99206) polymers is a key strategy for tailoring material properties, particularly surface characteristics and thermal stability. The percentage of the fluorinated monomer, such as octafluoro-1-pentyl methacrylate, within a copolymer significantly dictates the ultimate performance of the material.

Research demonstrates that increasing the content of fluorinated monomers enhances properties like hydrophobicity. nih.govresearchgate.net For instance, in copolymers of dodecafluoroheptyl methacrylate (DFMA) and methyl methacrylate (MMA), the water contact angle increases with a higher DFMA content, reaching a maximum of 105.4° at a DFMA/MMA weight ratio of 1:5. nih.gov This enhancement is attributed to the migration of the low-surface-energy fluorine-containing segments to the polymer-air interface during film curing, a process that can also increase surface roughness. mdpi.com However, an excessive concentration of the fluorine monomer can be detrimental, as it may increase the steric effect within the copolymer structure, hindering the migration of fluorine atoms to the surface. mdpi.com

Copolymerization of fluorinated methacrylates with non-fluorinated monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) is an effective method to balance performance and cost. researchgate.net Studies on such copolymers show a significant improvement in both hydrophobic and oleophobic properties as the feed of the fluorinated monomer (FMA) increases. researchgate.net It has been observed that when the mass fraction of the fluorinated monomer reaches 30%, the surface properties of the copolymer become comparable to those of the fluorinated homopolymer, indicating a threshold for achieving optimal functionality economically. researchgate.net The presence of fluorine is also directly linked to increased thermal stability. researchgate.netresearchgate.net

| DFMA/MMA Weight Ratio | Water Contact Angle (°) | Reference |

|---|---|---|

| 1:5 | 105.4 | nih.gov |

| (Control - No DFMA) | (Lower than 105.4) | nih.govmdpi.com |

Role of Alkyl Chain Length in Copolymer Side Chains on Material Performance

The length and structure of the alkyl chains in the side groups of methacrylate copolymers are crucial in determining the polymer's physical properties. In fluorinated polymers, a distinction is often made between the fluorinated part of the side chain and any non-fluorinated "spacer" group that connects it to the polymer backbone.

The length of the fluorinated alkyl chain itself has a direct impact on performance. Early research indicated that for some fluoropolymers, only a long fluorinated carbon chain (with seven or more carbons) could induce the formation of a liquid-crystalline phase, which is essential for achieving a stable low surface energy. acs.org The this compound monomer, with its C4F8H segment, represents a specific point on this spectrum.

In more general studies of poly(alkyl methacrylate)s, the length of the non-fluorinated alkyl side chain significantly affects the polymer's flexibility and conformation. nih.gov As the length of the alkyl side chain increases, it creates stronger steric hindrance, which forces the polymer backbone into a more extended conformation. nih.gov This effect is reflected in measurements of the polymer's persistence length. nih.gov However, this influence plateaus; beyond a certain side chain length, further increases no longer affect the backbone's conformation. nih.gov In the context of copolymers used as flow improvers for biodiesel, the performance was found to be optimal for an additive with a C14 alkyl chain, demonstrating that a specific chain length can be critical for a given application. researchgate.net

Mechanistic Understanding of Photo-chemical Stability in Polymer Systems

The photo-chemical stability of polymers is their ability to resist degradation upon exposure to ultraviolet (UV) radiation. The mechanism of this stability in polymers containing this compound is intrinsically linked to the fundamental properties of the carbon-fluorine (C-F) bond.

Fluoropolymers are exceptionally resistant to UV degradation. asahi-america.com The primary mechanism of UV degradation in many common polymers, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and PVC, involves the abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond, initiated by the energy from UV light. asahi-america.com This creates a reactive free radical on the polymer chain, which then reacts with oxygen, leading to a cascade of further reactions that break down the polymer structure. asahi-america.com Since fluoropolymers have C-F bonds instead of C-H bonds, this primary degradation pathway is effectively blocked. asahi-america.com The C-F bond is significantly stronger (bond energy of approximately 485 kJ mol⁻¹) than the C-H bond, making it highly resistant to being broken by UV radiation. researchgate.net

The stability of fluorinated compounds against degradation is a key property. rsc.org While UV radiation has enough energy to initiate photochemical reactions in many organic materials, fluoropolymers are a notable exception. mdpi.com The inherent resistance to oxidation and UV-induced bond cleavage provides polymers made with this compound with excellent durability and weatherability. researchgate.net This contrasts with other polymers where UV stabilizers and other additives are necessary to prevent photodegradation and crosslinking. mdpi.com

Analysis of Thermal Stability Trends and Degradation Onset

The thermal stability of polymers derived from this compound is one of their most significant advantages, stemming directly from their fluorinated nature. The strength of the carbon-fluorine bond imparts high resistance to thermal degradation compared to non-fluorinated analogues. researchgate.netcswab.org

The incorporation of fluorine-containing monomers into a polymer matrix, such as poly(methyl methacrylate) (PMMA), has been shown to remarkably enhance its thermal stability. researchgate.netresearchgate.netpsu.edu Thermogravimetric analysis (TGA) is commonly used to assess this property by measuring the temperature at which weight loss occurs. For copolymers of a fluorinated methacrylate (FMA) with MMA and HEMA, thermal stability improves as the amount of FMA increases. researchgate.net Similarly, copolymers of MMA with a phosphorus-containing monomer (APEEA) showed that the onset temperature of degradation (T₀.₁) and the temperature for 50% weight loss (T₅₀) increased by 95.0 °C and 95.6 °C, respectively, with the addition of the comonomer. psu.edu This improvement is often attributed to the formation of a protective char layer during heating, which retards the transfer of heat and gaseous degradation products. psu.edu

| Polymer | Degradation Onset/Feature (°C) | Reference |

|---|---|---|

| Pure PMMA (Endotherms) | ~270, 330, 380 | marquette.edu |

| Polytetrafluoroethylene (PTFE) | >420 | nist.gov |

| PMMA-co-APEEA (T₀.₁ increase) | +95.0 | psu.edu |

Influence of Polymer Architecture on Processability and Solubility

The architecture of a polymer, including its composition (homopolymer vs. copolymer), structure (random, block, graft), and the nature of its side chains, profoundly influences its processability and solubility. For fluorinated polymers, these considerations are especially critical.

Homopolymers of fluorinated methacrylates, particularly those with a high fluorine content, are often sparsely soluble in common organic solvents. acs.orgresearchgate.net This poor solubility is a significant drawback that can limit their application, for example, as coating materials. acs.org To overcome this, copolymerization with non-fluorinated monomers is a widely adopted and effective strategy. researchgate.netacs.orgmagtech.com.cn By incorporating non-fluorinated chains, such as those from methyl methacrylate or butyl methacrylate, into the polymer structure, it is possible to improve solubility and compatibility with other materials while retaining the desirable surface properties conferred by the fluorine content. magtech.com.cnmdpi.com

The choice of comonomers and their ratio allows for fine-tuning of the polymer's properties. For example, EUDRAGIT® E PO is a copolymer of dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate, where the specific monomer ratio is designed to achieve solubility in acidic environments. mdpi.com This principle of using copolymerization to control solubility is directly applicable to systems containing this compound. The introduction of hydrocarbon-based monomer units can disrupt the crystallinity or self-association of the fluorinated side chains, making the resulting copolymer soluble in a wider range of solvents and thus easier to process. researchgate.net The resulting materials are often random, block, graft, or star copolymers, each architecture offering different ways to balance the fluorinated and non-fluorinated components to achieve the desired processability. researchgate.net

Applications in Materials Science and Engineering

Development of Advanced Coating Materials

The incorporation of Octafluoro-1-pentyl methacrylate (B99206) into polymer matrices has led to significant advancements in coating technologies, particularly in the creation of surfaces with tailored functionalities.

Research into Hydrophobic and Oleophobic Surface Modification

The presence of the perfluorinated alkyl chain in Octafluoro-1-pentyl methacrylate is a key driver for its use in creating water and oil repellent surfaces. As a fluorinated methacrylate monomer, it possesses low surface energy, high chemical resistance, and pronounced hydrophobicity. scipoly.comresearchgate.net When polymerized, it can form coatings that effectively repel water and oils, a critical attribute for applications requiring self-cleaning and anti-smudge properties. scipoly.com

Research into the effects of incorporating similar fluorinated monomers, such as hexafluorobutyl methacrylate (HFMA), into polyacrylate resins has provided quantitative insights into these properties. For instance, the addition of HFMA to a core-shell polyacrylate latex has been shown to significantly decrease the water absorption of the resulting film and increase the water contact angle, a direct measure of hydrophobicity. kit.edu Similarly, studies on other fluorinated methacrylates (FMA) have demonstrated that increasing the concentration of the fluorinated monomer in copolymers leads to a significant enhancement of both hydrophobic and oleophobic characteristics. nih.gov

A notable study on a waterborne acrylic resin modified with octafluoropentyl methacrylate (OFPMA) demonstrated a marked improvement in water resistance. The modified polymer film exhibited a reduced water absorption ratio of 3.2 wt% and an increased water contact angle of 90.7°, up from 80.7° for the unmodified resin. refractiveindex.info

Table 1: Effect of Octafluoropentyl Methacrylate (OFPMA) on Water Resistance of Acrylic Resin Films refractiveindex.info

| Property | Pure Acrylic Resin | Acrylic Resin with OFPMA |

| Water Absorption Ratio | Not specified | 3.2 wt% |

| Water Contact Angle | 80.7° | 90.7° |

Application in Protective Coatings for Cultural Heritage

The preservation of cultural heritage artifacts is a critical field that benefits from the development of advanced protective materials. Fluorinated polymers are being actively investigated for this purpose due to their ability to impart water repellency to treated surfaces, thus preventing water-induced degradation of materials like stone and metal. researchgate.netrefractiveindex.infonih.gov

While direct research specifically citing the use of this compound for cultural heritage is limited, studies on closely related fluorinated methacrylate copolymers offer valuable insights. For example, a transparent copolymer of methyl methacrylate, butyl acrylate (B77674), and hexafluorobutyl methacrylate has been synthesized and tested as a protective coating for stone relics. nih.gov This material demonstrated superior hydrophobicity, transparency, and resistance to degradation from freeze-thaw cycles, UV irradiation, and acid aging, making it a promising candidate for the conservation of stone-based cultural heritage. nih.gov

The primary challenge for fluoropolymers in this application is often their adhesion to substrates, particularly metals and stone. researchgate.netrefractiveindex.info This has led to research into formulations that blend fluoropolymers with other polymers, such as acrylics, to enhance adhesion while retaining the protective fluorinated surface. researchgate.net

Studies on Adhesion Enhancement to Various Substrates

The inherent low surface energy of fluorinated polymers, including those derived from this compound, can lead to challenges in achieving strong adhesion to various substrates. refractiveindex.info This is a critical consideration for the durability and performance of protective coatings. Research has shown that while fluoropolymers offer excellent protection, their adhesion to metal substrates can be weak. refractiveindex.info

To address this, various strategies are being explored. One approach involves the copolymerization of fluorinated monomers with other monomers that promote adhesion. For instance, the introduction of methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) into a fluorinated methacrylate polymer system can influence the adhesion to the material surface. nih.gov

Polymer Applications in Optical Materials

The unique optical properties of fluorinated polymers make them attractive for applications in advanced optical materials and devices. This compound is recognized for its utility in synthesizing optical materials, owing to its transparency and resistance to degradation. nih.gov It is characterized as a monomer with a low refractive index, a crucial property for many optical applications. scipoly.comresearchgate.net

While extensive research specifically detailing the optical applications of poly(this compound) is not widely available, data on the closely related poly(octafluoro-1-pentyl acrylate) provides a strong indication of its potential. Poly(octafluoro-1-pentyl acrylate) exhibits a refractive index of 1.3800. This low refractive index is a key characteristic of many fluorinated polymers and is advantageous in applications such as anti-reflective coatings and optical cladding.

Table 2: Refractive Index of a Related Fluorinated Polymer

| Polymer | Refractive Index |

| Poly(octafluoropentyl acrylate) | 1.3800 |

The low refractive index, coupled with the inherent transparency of methacrylate-based polymers, positions this compound as a valuable component for the fabrication of specialty optical fibers, lenses, and other optical components where precise control of light propagation is essential.

Exploration in Electronic and Electrical Devices

The application of fluorinated polymers is expanding into the realm of electronic and electrical devices, where their unique combination of properties can be leveraged for enhanced performance and durability.

Flexible Electrodes and Energy Storage Systems

While direct research on the application of this compound in flexible electrodes and energy storage systems is not prominent in publicly available literature, the properties of fluorinated polymers suggest potential areas of exploration. In the context of energy storage, fluorinated materials are sometimes used as binders in battery electrodes or as components in separators due to their chemical stability and potential to enhance safety.

The development of flexible energy storage devices often relies on innovative materials for electrodes and other components that can withstand mechanical stress. The chemical resistance and durability conferred by fluorination could potentially be beneficial in these applications, for example, by improving the stability of the electrode-electrolyte interface. However, further research is needed to specifically investigate the role that this compound could play in this field.

Electroluminescent Devices and Triboelectric Nanogenerators

Fluorinated polymers are known to be highly electronegative, making them excellent candidates for the negative triboelectric layer in a TENG. For instance, fluorinated polyimides have been synthesized and shown to increase the electrification performance of TENGs by 60–70% compared to standard materials like Kapton. rsc.org The introduction of fluorine-containing groups can enhance a material's ability to gain and hold a negative charge. rsc.orgmdpi.com Another related fluoropolymer, poly(1H,1H,2H,2H-perfluorodecyl methacrylate) (PFDMA), has been identified as a promising negative tribo-material for TENGs. researchgate.net

Given that this compound contains a significant number of fluorine atoms, it is plausible that a polymer derived from this monomer would exhibit strong electronegativity. This characteristic would make it a theoretically suitable material for the active layer in TENGs, potentially leading to high output voltage and power density. The general properties of relevant fluoropolymers in TENGs are summarized in the table below.

| Property | Relevance to TENGs | Example Fluoropolymer in TENGs |

| High Electronegativity | Enhances surface charge density, a key factor for high TENG output. | Fluorinated Polyimide rsc.org |

| Hydrophobicity | Resists moisture, which can dissipate surface charge and reduce performance. | Poly(1H,1H,2H,2H-perfluorodecyl methacrylate) researchgate.net |

| Flexibility | Allows for application in flexible and wearable energy harvesting devices. | Polyvinylidene fluoride (B91410) (PVDF) researchgate.net |

Utilization in Separation Membranes for Water Treatment

The application of fluoropolymers in separation membranes, particularly for water treatment processes like membrane distillation, is well-established. mdpi.comencyclopedia.pub These processes require hydrophobic, porous membranes that allow water vapor to pass through while blocking liquid water. mdpi.comencyclopedia.pub The hydrophobicity of the membrane is a critical parameter, as it prevents the wetting of the pores, which would otherwise lead to the failure of the separation process. mdpi.com

Fluoropolymers are inherently hydrophobic due to the low surface energy of the carbon-fluorine bond. holscot.com This property makes them ideal candidates for the fabrication of such membranes. Materials like polyvinylidene fluoride (PVDF) and polytetrafluoroethylene (PTFE) are commonly used for this purpose. mdpi.com Research has also been conducted on modifying membrane surfaces with fluorinated compounds to enhance their hydrophobicity. researchgate.net

This compound, with its eight fluorine atoms, is expected to form a highly hydrophobic polymer. A polymer of this compound could be used to create membranes with a high water contact angle, a key indicator of hydrophobicity. Such membranes would be resistant to wetting and could therefore be effective in separation processes like membrane distillation for desalination or wastewater treatment. mdpi.comencyclopedia.pub

| Membrane Material Property | Importance in Water Treatment Membranes | Related Fluoropolymer Example |

| Hydrophobicity | Prevents membrane wetting and allows for selective vapor transport. | Polyvinylidene fluoride (PVDF) mdpi.com |

| Chemical Resistance | Ensures membrane stability when treating contaminated water sources. | Polytetrafluoroethylene (PTFE) mdpi.com |

| Porosity | Provides pathways for vapor transport. | PVDF-co-HFP |

Integration into Flexible and Wearable Electronic Systems

Flexible and wearable electronics represent a rapidly growing field of technology, requiring materials that are not only electrically functional but also mechanically compliant. chemours.comworldmaterialsforum.com Fluoropolymers are finding a niche in this area due to their excellent electrical insulation properties, chemical inertness, and thermal stability. polymer-search.comnumberanalytics.com These characteristics are crucial for ensuring the reliability and longevity of electronic components, especially in devices that are in close contact with the human body. holscot.com

The use of fluoropolymers in flexible electronics ranges from insulating layers in printed circuit boards to dielectric materials in sensors. polymer-search.com Their low dielectric constant is particularly advantageous for high-frequency applications, as it minimizes signal loss. polymer-search.com While research on fluorine-free flexible electronics is emerging, fluoropolymers remain important materials in this domain. rsc.orgresearchgate.net

A polymer synthesized from this compound would likely possess the favorable electrical and chemical resistance properties typical of fluoropolymers. Its potential for inclusion in flexible and wearable systems would depend on the mechanical properties of the resulting polymer, such as its flexibility and durability. Given that other fluorinated methacrylates are used in coatings for electronic displays, it is conceivable that poly(this compound) could be used as a protective, hydrophobic, and insulating coating for flexible electronic components.

| Property | Relevance to Flexible Electronics |

| Electrical Insulation | Prevents short circuits and interference between components. |

| Chemical Resistance | Protects against sweat and other environmental factors. |

| Thermal Stability | Allows for operation across a range of temperatures. |

| Hydrophobicity | Repels moisture, enhancing device longevity. |

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Poly(this compound) |

| Poly(1H,1H,2H,2H-perfluorodecyl methacrylate) (PFDMA) |

| Polyvinylidene fluoride (PVDF) |

| Polytetrafluoroethylene (PTFE) |

| Kapton |

| Fluorinated Polyimide |

| PVDF-co-HFP |

Environmental Considerations and Degradation Pathways

Investigation of Degradation Mechanisms of Fluorinated Polymer Side Chains

The degradation of side-chain fluorinated polymers, such as those derived from octafluoro-1-pentyl methacrylate (B99206), is a complex process that can be initiated by various environmental factors, including heat, light, and microbial activity. osti.govtue.nl The primary point of environmental concern is the cleavage of the fluorinated side chains from the main polymer backbone. oecd.orgfluoropolymers.eu

Research into the degradation of side-chain fluorinated polymers indicates that the ester linkage connecting the fluorinated side chain to the methacrylate backbone is a potential weak point susceptible to hydrolysis. Abiotic and biotic processes can lead to the breaking of this bond, releasing the fluorinated side chain into the environment. oecd.orgresearchgate.net Once cleaved, these side chains can undergo further transformation.

The degradation of the non-fluorinated poly(methyl methacrylate) backbone also occurs, primarily through photo-oxidative processes, but this is generally a slower process. osti.govtue.nl The primary focus of environmental studies remains on the fate of the released fluorinated moieties.

Formation of Perfluorinated Carboxylic Acids (PFCAs) from Polymer Degradation

A significant outcome of the degradation of side-chain fluorinated polymers is the formation of perfluorinated carboxylic acids (PFCAs). oecd.org In the case of polymers made from octafluoro-1-pentyl methacrylate, the side chain is a C4 perfluoroalkyl group. Upon cleavage and subsequent transformation, this side chain is expected to form perfluoropentanoic acid (PFPeA). nih.gov

The general pathway for the formation of PFCAs from side-chain fluorinated polymers involves the initial release of a precursor molecule, such as a fluorotelomer alcohol, which then undergoes further biotic or abiotic degradation in the environment to form the corresponding PFCA. nih.gov For a polymer with an this compound side chain, the degradation would likely proceed through the formation of 1H,1H,5H-octafluoropentanol, which would then be oxidized to PFPeA.

The persistence of PFCAs in the environment is a major concern. Their chemical stability, owing to the strength of the carbon-fluorine bond, makes them resistant to further degradation. digitellinc.com

Table 1: Expected Degradation Products of Poly(this compound)

| Precursor Polymer | Initial Cleavage Product | Final PFCA Product |

| Poly(this compound) | 1H,1H,5H-octafluoropentanol | Perfluoropentanoic acid (PFPeA) |

Biodegradation Studies of this compound Derivatives

Direct biodegradation studies on this compound or its polymer are not widely available in published literature. However, research on the biodegradation of other side-chain fluorinated polymers provides valuable insights. These studies indicate that while the polymer backbone may be more resistant, the ester linkage can be susceptible to microbial action, leading to the release of the fluorinated side chains. oecd.orgresearchgate.net

The released fluorotelomer alcohols can then be subject to microbial metabolism, which can lead to the formation of PFCAs. The efficiency of this biodegradation can depend on various environmental conditions, including the microbial communities present, oxygen levels, and temperature.

It is important to note that the term "biodegradation" in this context often refers to the transformation of the parent polymer into other substances, not necessarily complete mineralization to carbon dioxide and fluoride (B91410). The formation of persistent PFCAs is a significant endpoint of this biodegradation process.

Methodologies for Assessing Environmental Fate

Assessing the environmental fate of fluorinated polymers like poly(this compound) requires sophisticated analytical techniques. These methods are crucial for identifying and quantifying the parent polymer, as well as its various degradation products in environmental matrices.

One powerful technique is pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) . rsc.orgchemrxiv.org This method involves heating the polymer sample to high temperatures in the absence of oxygen, which breaks it down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry, allowing for the characterization of the original polymer structure. digitellinc.comrsc.org

To detect the formation of PFCAs and other degradation products in environmental samples (e.g., water, soil, biota), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used method. This technique offers high sensitivity and selectivity for the detection of these compounds at very low concentrations.

Table 2: Analytical Methods for Environmental Assessment

| Analytical Technique | Purpose |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (pyr-GC/MS) | Identification and characterization of the polymer structure. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of PFCAs and other degradation products in environmental samples. |

| Combustion Ion Chromatography (CIC) | Determination of total organic fluorine content. |

Theoretical and Computational Investigations

Molecular Modeling of Monomer Reactivity and Polymerization Behavior

Molecular modeling is crucial for predicting how a monomer like OFPMA will behave in a polymerization reaction, particularly in copolymerization systems. A key aspect of this is the determination of monomer reactivity ratios, which describe the relative rates at which different monomers add to a growing polymer chain. uc.edu